2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide
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Overview
Description
2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide is an organic compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is known for its applications in proteomics research and is characterized by the presence of a chloro group, a methyl group, and a methylthio group attached to a benzyl acetamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(methylthio)benzylamine is reacted with chloroacetyl chloride in the presence of triethylamine to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloro group, to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide has several scientific research applications, including:
Proteomics Research: Used as a reagent in the study of protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of cellular processes and molecular mechanisms.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide involves its interaction with specific molecular targets. The chloro group and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can interact with proteins and enzymes, leading to modifications in their activity and function. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a methylthio group.
2-chloro-N-methyl-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methylthio group.
Uniqueness
2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific research applications where the methylthio group plays a critical role in the compound’s activity and interactions.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPYLSPCVMCPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)SC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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